[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminopiperidine moiety, an ethylindole group, and a methoxy-methylbenzimidazole core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride involves multiple steps, including the formation of the aminopiperidine, ethylindole, and methoxy-methylbenzimidazole intermediates. The key steps include:
Formation of Aminopiperidine: This involves the reaction of piperidine with an appropriate amine under controlled conditions.
Synthesis of Ethylindole: This step requires the alkylation of indole with ethyl halides in the presence of a base.
Preparation of Methoxy-Methylbenzimidazole: This involves the condensation of o-phenylenediamine with methoxyacetaldehyde followed by methylation.
The final step involves coupling these intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques like recrystallization, chromatography, and solvent extraction to achieve high purity.
Quality Control: Implementing rigorous quality control measures, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopiperidine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to cell proliferation, apoptosis, and metabolism.
Properties
Molecular Formula |
C25H30ClN5O2 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29N5O2.ClH/c1-4-30-20-10-6-5-8-16(20)13-21(30)24-27-19-12-17(14-22(32-3)23(19)28(24)2)25(31)29-11-7-9-18(26)15-29;/h5-6,8,10,12-14,18H,4,7,9,11,15,26H2,1-3H3;1H/t18-;/m1./s1 |
InChI Key |
XPTWJBGBFGNEIM-GMUIIQOCSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.